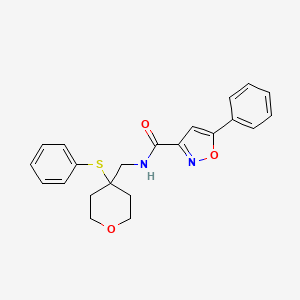
1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25F3N4O3S and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are subsequently combined under specific conditions. A common approach includes:
Formation of the piperidine ring through cyclization reactions.
Introduction of the methylsulfonyl group via sulfonation.
Attachment of the tetrahydroquinazolin ring through nucleophilic substitution or similar reactions.
Final coupling with trifluoromethyl-containing intermediates.
Each step requires careful control of temperature, pressure, and the use of catalysts to ensure the desired product's yield and purity.
Industrial Production Methods: Scaling up the production involves optimizing the synthetic route for industrial applications. This includes streamlining the reaction steps, employing cost-effective reagents, and ensuring environmental sustainability. Reactor design and continuous flow techniques are often used to enhance efficiency and consistency in large-scale production.
化学反応の分析
Types of Reactions it Undergoes: 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:
Oxidation: The compound can be oxidized to introduce further functional groups, potentially enhancing its reactivity and application scope.
Reduction: Reduction reactions can modify specific parts of the molecule, such as reducing ketones to alcohols, altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others, tailoring the compound's functionality.
Common Reagents and Conditions: The reactions typically use reagents like sulfuric acid for sulfonation, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly employed, with reactions conducted under controlled temperatures and atmospheric conditions to maximize efficiency.
Major Products Formed: The primary products include modified derivatives of this compound, which can possess enhanced reactivity or specific properties tailored for particular applications.
Scientific Research Applications: The compound is valuable in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules for various applications.
Biology: Researchers study its interactions with biological molecules, exploring its potential as a pharmaceutical agent or biochemical tool.
Industry: It finds use in manufacturing specialty chemicals, materials science, and potentially as a catalyst in specific industrial processes.
Mechanism of Action: this compound exerts its effects through interactions with molecular targets. The trifluoromethyl group, for instance, can enhance binding affinity to certain proteins or receptors, while the sulfonyl group might modulate the compound's electronic properties, influencing reactivity and interactions. Pathways involved include enzyme inhibition or activation, receptor modulation, and signaling cascades, depending on the specific application and context.
類似化合物との比較
Unique Features: The unique combination of functional groups in 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide distinguishes it from similar compounds. The presence of a trifluoromethyl group, in particular, can significantly impact its chemical and biological properties compared to analogs without this feature.
Similar Compounds:
1-(methylsulfonyl)-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.
1-(methanesulfonyl)-N-(2-(4-(fluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.
1-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.
The subtle differences in their structures can lead to variations in their reactivity, applications, and efficacy in scientific research and industrial processes.
特性
IUPAC Name |
1-methylsulfonyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O3S/c1-29(27,28)25-10-7-12(8-11-25)17(26)22-9-6-15-23-14-5-3-2-4-13(14)16(24-15)18(19,20)21/h12H,2-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXFDOJDHUWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2768005.png)



![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)
![6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2768010.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2768012.png)

![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2,4-DIMETHOXYBENZAMIDE](/img/structure/B2768024.png)
![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2768028.png)
